

Commercial availability and suppliers of 2-Borono-4,5-dimethoxybenzoic acid

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Compound of Interest

Compound Name: 2-Borono-4,5-dimethoxybenzoic acid

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Technical Guide: 2-Borono-4,5-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the synthesis and potential applications of **2-Borono-4,5-dimethoxybenzoic acid**. Direct commercial sources for this compound are not readily available. Therefore, this document provides a comprehensive overview of a feasible synthetic route starting from the commercially available precursor, 2-Bromo-4,5-dimethoxybenzoic acid. This guide includes a list of suppliers for the starting material, its physicochemical properties, a detailed experimental protocol for its conversion to the target boronic acid, and a discussion of its potential applications in drug discovery and organic synthesis, primarily centered around the versatile Suzuki-Miyaura coupling reaction.

Commercial Availability of Precursor and Physicochemical Properties

2-Borono-4,5-dimethoxybenzoic acid is not a stock chemical from major suppliers. However, its immediate precursor, 2-Bromo-4,5-dimethoxybenzoic acid (CAS No. 6286-46-0), is commercially available. Researchers can synthesize the target compound from this precursor.

Suppliers of 2-Bromo-4,5-dimethoxybenzoic acid

A variety of chemical suppliers offer 2-Bromo-4,5-dimethoxybenzoic acid. Notable suppliers include:

- Sigma-Aldrich[1]
- TCI America[2]
- Matrix Scientific[3]
- Vihita Drugs & Intermediates[4]
- Visa Chem Private Limited[5]

It is recommended to request certificates of analysis from suppliers to ensure purity and quality.

Physicochemical Data of 2-Bromo-4,5-dimethoxybenzoic acid

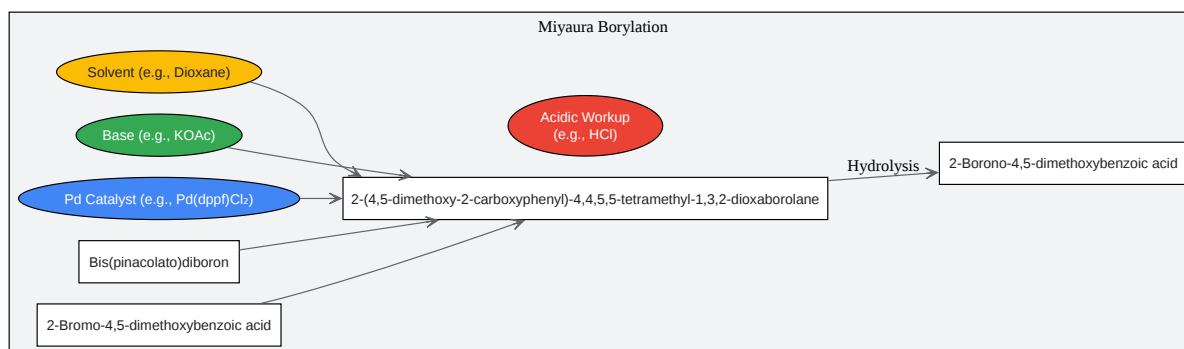
The following table summarizes the key quantitative data for the precursor, 2-Bromo-4,5-dimethoxybenzoic acid.

| Property | Value | Source |
|-------------------|--|-----------------|
| CAS Number | 6286-46-0 | [1][2][3][4][5] |
| Molecular Formula | C ₉ H ₉ BrO ₄ | [1][4][5] |
| Molecular Weight | 261.07 g/mol | [1] |
| Purity | ≥98% | [1][3][5] |
| Physical State | Off-White Crystalline Solid/Powder | [6] |
| Melting Point | 188-190 °C | [1] |
| Synonyms | 6-Bromoveratric acid | [1] |

Synthetic Protocol: Miyaura Borylation for 2-Borono-4,5-dimethoxybenzoic acid

The synthesis of **2-Borono-4,5-dimethoxybenzoic acid** from 2-Bromo-4,5-dimethoxybenzoic acid can be achieved via a palladium-catalyzed Miyaura borylation reaction. This reaction introduces a boronic acid or boronate ester group at the position of the bromine atom. Below is a detailed, generalized experimental protocol.

Reaction Scheme



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Caption: Synthetic pathway for **2-Borono-4,5-dimethoxybenzoic acid**.

Materials and Reagents

- 2-Bromo-4,5-dimethoxybenzoic acid
- Bis(pinacolato)diboron (B₂pin₂)

- Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂)
- Base (e.g., Potassium acetate - KOAc)
- Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
- Hydrochloric acid (HCl) for workup
- Organic solvents for extraction (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
- Inert gas (Nitrogen or Argon)

Experimental Procedure

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4,5-dimethoxybenzoic acid (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), and potassium acetate (3 equivalents).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
- **Addition of Catalyst and Solvent:** To the mixture, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equivalents) and anhydrous dioxane.
- **Reaction:** Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:**
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with water and ethyl acetate.
 - Separate the organic layer.

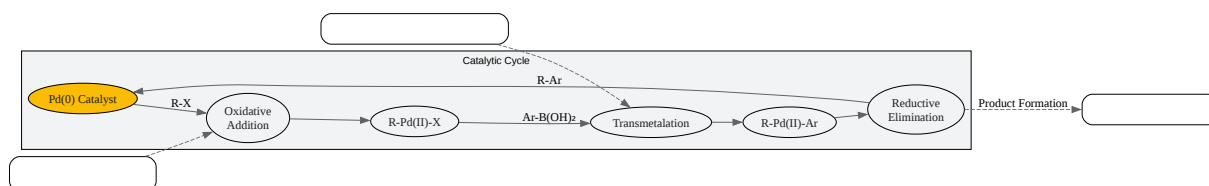
- Extract the aqueous layer with ethyl acetate (3 times).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronate ester.
- Hydrolysis to Boronic Acid:
 - Dissolve the crude boronate ester in a suitable solvent mixture (e.g., acetone/water).
 - Add aqueous hydrochloric acid and stir vigorously at room temperature for 2-4 hours.
 - The product, **2-Borono-4,5-dimethoxybenzoic acid**, may precipitate out of the solution. If not, extract the product with an organic solvent.
- Purification: The final product can be purified by recrystallization or column chromatography.

Applications in Research and Development

While specific applications of **2-Borono-4,5-dimethoxybenzoic acid** are not documented, its structure suggests significant potential in several areas of chemical research, particularly as a building block in organic synthesis.

Suzuki-Miyaura Coupling Reactions

The primary utility of arylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.^[7] This reaction is a cornerstone of modern organic synthesis, especially in the pharmaceutical industry.^{[8][9]} **2-Borono-4,5-dimethoxybenzoic acid** can be coupled with various aryl, heteroaryl, or vinyl halides (or triflates) to synthesize complex molecular architectures.



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Caption: Generalized Suzuki-Miyaura coupling catalytic cycle.

Potential in Drug Discovery

The dimethoxybenzoic acid scaffold is present in various biologically active molecules. The ability to introduce this moiety onto different molecular frameworks via Suzuki-Miyaura coupling makes **2-Borono-4,5-dimethoxybenzoic acid** a potentially valuable building block for the synthesis of novel pharmaceutical compounds. Boronic acids themselves have also been explored as pharmacophores in drug design.[10]

Conclusion

While **2-Borono-4,5-dimethoxybenzoic acid** is not a commercially available reagent, this guide provides a clear and actionable pathway for its synthesis from the readily available precursor, 2-Bromo-4,5-dimethoxybenzoic acid. The detailed synthetic protocol and discussion of its potential applications, particularly in Suzuki-Miyaura coupling reactions, should empower researchers and drug development professionals to utilize this versatile building block in their synthetic endeavors. The provided data and diagrams offer a comprehensive resource for the laboratory synthesis and application of this compound.

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